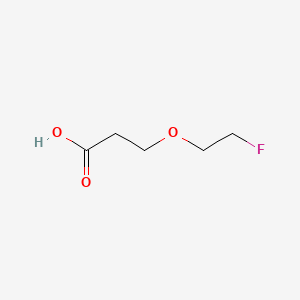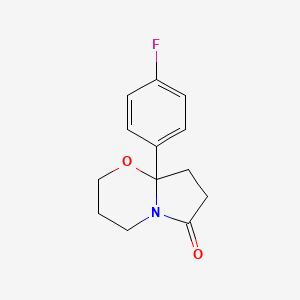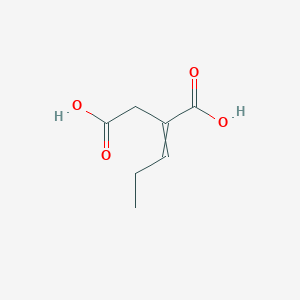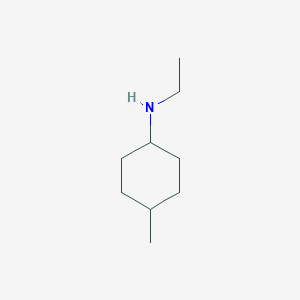
N-ethyl-4-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-methylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with an ethyl group at the nitrogen atom and a methyl group at the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methylcyclohexanamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-methylcyclohexanamine
Reagent: Ethyl halide (e.g., ethyl bromide)
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate
Reaction: Nucleophilic substitution reaction where the ethyl group replaces the hydrogen on the nitrogen atom
Another method involves the reductive amination of 4-methylcyclohexanone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-ethyl-4-methylcyclohexanone.
Reduction: Reduction reactions can convert it to more saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-ethyl-4-methylcyclohexanone
Reduction: N-ethyl-4-methylcyclohexane
Substitution: Various substituted cyclohexylamines
Scientific Research Applications
N-ethyl-4-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methylcyclohexanamine: Lacks the ethyl group on the nitrogen atom.
N-ethylcyclohexanamine: Lacks the methyl group on the cyclohexane ring.
Cyclohexanamine: Lacks both the ethyl and methyl groups.
Uniqueness
N-ethyl-4-methylcyclohexan-1-amine is unique due to the presence of both ethyl and methyl substituents, which confer distinct chemical and physical properties. These modifications can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-ethyl-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-10-9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
NKSZFKLFWWMCGB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


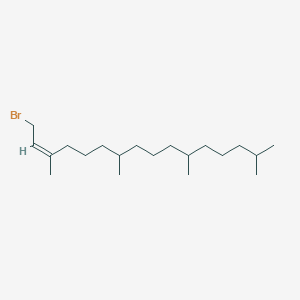
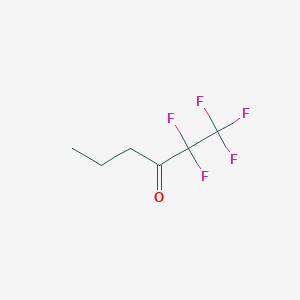
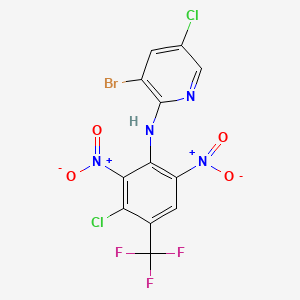
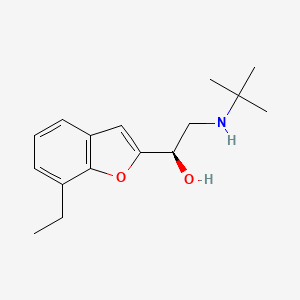
![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)
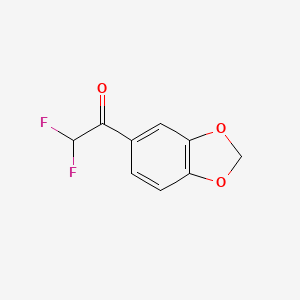
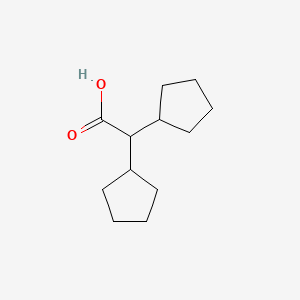
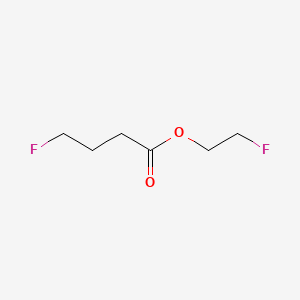

![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)
